Cas no 67952-52-7 (methyl 5',6-bis(acryloyloxy)-4',5-dihydroxy-2',3-dimethyl[1,1'-bicyclohexyl]-2-carboxylate)

methyl 5',6-bis(acryloyloxy)-4',5-dihydroxy-2',3-dimethyl[1,1'-bicyclohexyl]-2-carboxylate structure
67952-52-7 structure
Product Name:methyl 5',6-bis(acryloyloxy)-4',5-dihydroxy-2',3-dimethyl[1,1'-bicyclohexyl]-2-carboxylate
Numero CAS:67952-52-7
MF:C22H32O8
MW:424.484687805176
CID:967971
PubChem ID:106993
Update Time:2025-04-19

methyl 5',6-bis(acryloyloxy)-4',5-dihydroxy-2',3-dimethyl[1,1'-bicyclohexyl]-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 5',6-bis(acryloyloxy)-4',5-dihydroxy-2',3-dimethyl[1,1'-bicyclohexyl]-2-carboxylate
    • (1,1'-Bicyclohexyl)-2-carboxylic acid, 4',5-dihydroxy-2',3-dimethyl-5',6-bis((1-oxo-2-propen-1-yl)oxy)-, methyl ester
    • (1,1'-Bicyclohexyl)-2-carboxylic acid, 4',5-dihydroxy-2',3-dimethyl-5',6-bis((1-oxo-2-propenyl)oxy)-, methyl ester
    • Methyl 5',6-bis(acryloyloxy)-4',5-dihydroxy-2',3-dimethyl(1,1'-bicyclohexyl)-2-carboxylate
    • 67952-52-7
    • [1,1'-Bicyclohexyl]-2-carboxylic acid, 4',5-dihydroxy-2',3-dimethyl-5',6-bis[(1-oxo-2-propen-1-yl)oxy]-, methyl ester
    • EINECS 267-905-2
    • DTXSID60887056
    • [1,1'-Bicyclohexyl]-2-carboxylic acid, 4',5-dihydroxy-2',3-dimethyl-5',6-bis[(1-oxo-2-propenyl)oxy]-, methyl ester
    • NS00054604
    • GAMZTBFTHPAOHJ-UHFFFAOYSA-N
    • Inchi: 1S/C22H32O8/c1-6-17(25)29-16-10-13(11(3)8-14(16)23)20-19(22(27)28-5)12(4)9-15(24)21(20)30-18(26)7-2/h6-7,11-16,19-21,23-24H,1-2,8-10H2,3-5H3
    • Chiave InChI: GAMZTBFTHPAOHJ-UHFFFAOYSA-N
    • Sorrisi: O(C(C=C)=O)C1C(CC(C)C(C(=O)OC)C1C1CC(C(CC1C)O)OC(C=C)=O)O

Proprietà calcolate

  • Massa esatta: 424.20976
  • Massa monoisotopica: 424.21
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 9
  • Complessità: 674
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 119Ų

Proprietà sperimentali

  • Densità: 1.2
  • Punto di ebollizione: 524.9°C at 760 mmHg
  • Punto di infiammabilità: 172.2°C
  • Indice di rifrazione: 1.524
  • PSA: 119.36
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso